Potassium benzoylperoxymonosulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium benzoylperoxymonosulphate is a chemical compound with the molecular formula C14H10O4S2K. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. This compound is a potassium salt of benzoylperoxymonosulfuric acid and is often utilized for its ability to initiate chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium benzoylperoxymonosulphate can be synthesized through the reaction of benzoyl peroxide with potassium peroxymonosulfate. The reaction typically occurs in an aqueous medium, where benzoyl peroxide is dissolved in a suitable solvent and then reacted with potassium peroxymonosulfate under controlled temperature and pH conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced by combining benzoyl peroxide with potassium peroxymonosulfate in large-scale reactors. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium benzoylperoxymonosulphate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Solvents: Water, acetonitrile, and other polar solvents.
Catalysts: Transition metal catalysts such as iron or copper salts.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with pH control to optimize reaction rates.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, such as carboxylic acids, ketones, and aldehydes.
Wissenschaftliche Forschungsanwendungen
Potassium benzoylperoxymonosulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups and complex molecules.
Biology: It is employed in biochemical assays to study oxidative stress and redox reactions in biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals, where its strong oxidizing properties are beneficial.
Wirkmechanismus
The mechanism of action of potassium benzoylperoxymonosulphate involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and peroxides, interact with various substrates, leading to oxidation and other chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.
Vergleich Mit ähnlichen Verbindungen
Potassium benzoylperoxymonosulphate can be compared with other similar compounds, such as:
Potassium peroxymonosulfate: Both compounds are strong oxidizing agents, but this compound has a benzoyl group that imparts unique reactivity.
Benzoyl peroxide: While benzoyl peroxide is primarily used as an initiator in polymerization reactions, this compound is more versatile in its applications due to its additional oxidizing properties.
Potassium persulfate: This compound is also an oxidizing agent, but it lacks the benzoyl group, making it less reactive in certain organic synthesis applications.
Eigenschaften
CAS-Nummer |
3586-17-2 |
---|---|
Molekularformel |
C7H5KO7S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
potassium;benzoylperoxy sulfate |
InChI |
InChI=1S/C7H6O7S.K/c8-7(6-4-2-1-3-5-6)12-13-14-15(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
ABQHEOOQTBHUHE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OOOS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.